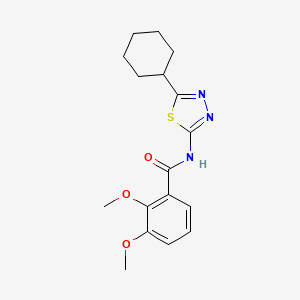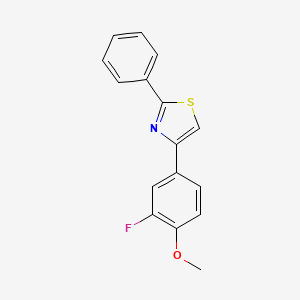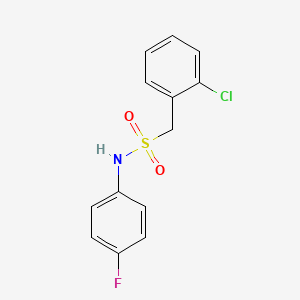
5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole is an organic compound that belongs to the indole family. It is commonly used in scientific research for its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole is not fully understood. However, it is known to inhibit CDKs and GSK-3, which are involved in cell cycle regulation and cell signaling pathways. It is also thought to induce apoptosis in cancer cells by activating the caspase cascade. The anti-inflammatory and neuroprotective effects are believed to be due to its ability to modulate the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
In vitro studies have shown that 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole inhibits the activity of CDKs and GSK-3, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. In animal models, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole in lab experiments is its high potency and selectivity as a kinase inhibitor. It also has a relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is that its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to better understand its pharmacokinetic properties and efficacy in vivo. Additionally, research could focus on developing more potent and selective analogs of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole.
Synthesemethoden
The synthesis of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole involves a multi-step process. The starting material is 3-nitroindole, which is first reduced to 3-aminoindole. The amino group is then protected with a carbobenzyloxy group, and the bromine atom is introduced using N-bromosuccinimide. The piperidine moiety is added through a carbon disulfide-mediated reaction, followed by deprotection of the carbobenzyloxy group to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole has been extensively studied for its potential pharmacological properties. It has been shown to have activity as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). It has also been investigated as a potential anti-cancer agent, as it induces apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
(5-bromo-1H-indol-3-yl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c15-10-4-5-13-11(8-10)12(9-16-13)14(18)17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMRTEVXXIXWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5861847.png)
![4-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5861853.png)

![2-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861862.png)

